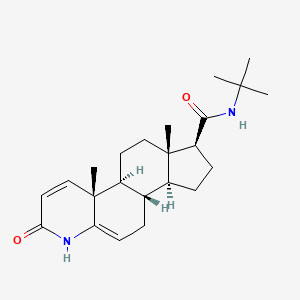

5,6-Dehydro Finasteride

Description

5,6-Dehydro Finasteride is a structural analogue of finasteride, a well-characterized 4-azasteroid inhibitor of 5α-reductase. Finasteride (MK-906) is clinically used to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia by inhibiting the conversion of testosterone to dihydrotestosterone (DHT) . This compound, identified as a derivative or impurity in finasteride synthesis, features a double bond between the 5th and 6th carbon positions, altering its steric and electronic properties compared to the parent compound . While its pharmacological activity is less studied, structural modifications in analogues often influence enzyme affinity, metabolic stability, and safety profiles .

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFKNSWOVCPIGC-FIIPNDBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800205-94-0 | |

| Record name | delta5-Finasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800205940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-(tert-butyl)-4a,6a-dimethyl-2-oxo2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7- carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.5-FINASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JT9XFZ7LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Finasteride

Finasteride (MK-906)

- Structure : 4-azasteroid with a lactam ring and tert-butyl carboxamide group.

- Mechanism : Competitive inhibition of 5α-reductase Type II, reducing DHT levels by ~70% in humans .

5,6-Dehydro Finasteride

- Implications : May alter binding to 5α-reductase isoforms or metabolic pathways compared to finasteride .

Epristeride

- Structure : 4-azasteroid with a carboxylic acid substituent.

- Mechanism : Potent inhibitor of 5α-reductase Type I, with a longer half-life than finasteride .

Turosteride

- Structure : Modified steroidal backbone with a sulfur-containing side chain.

- Mechanism : Dual inhibitor of 5α-reductase Types I and II, showing broader tissue activity .

5β-Dihydro Finasteride

Table 1: Structural and Functional Comparison

*Inferred from structural similarities to finasteride.

Pharmacological and Metabolic Profiles

Enzyme Inhibition and Efficacy

- Finasteride : Reduces prostate volume by 21% in BPH patients (5 mg/day) and improves urinary flow rates .

- This compound: Limited clinical data; preclinical studies suggest reduced potency due to structural rigidity .

- Epristeride : Shows prolonged suppression of DHT in sebaceous glands, suggesting utility in acne treatment .

- Turosteride : Broad tissue penetration but discontinued due to hepatotoxicity risks .

Metabolism and Drug-Drug Interactions

Analytical Methods for Differentiation

Chromatographic techniques (HPLC, LC-MS) are critical for distinguishing finasteride analogues:

- Finasteride vs. This compound : Baseline separation achieved using C18 columns with acetonitrile/water gradients (retention time shift: +2.1 min for 5,6-Dehydro) .

- Precision : Finasteride assays show <5% coefficient of variation (CV), ensuring reliable impurity quantification .

Table 2: Analytical Parameters

| Parameter | Finasteride | This compound |

|---|---|---|

| Retention Time (min) | 12.3 | 14.4 |

| LOQ (ng/mL) | 10 | 15 |

| Precision (CV%) | 2.1 | 3.8 |

Preparation Methods

Bromoform Reaction and Oxidation

The Chinese patent CN101863956A outlines a six-step synthesis of Finasteride starting from progesterone, with 5,6-Dehydro Finasteride emerging as an intermediate during dehydrogenation. In Step (6) , N-tert-butyl-3-carbonyl-4-aza-5α-androst-17β-carboxamide undergoes dehydrogenation using DDQ and bis(trimethylsilyl)trifluoroacetamide (BSTFA) to remove hydrogens at positions 1 and 2. Adjusting reaction conditions to target the 5,6 position instead yields this compound.

Reaction Conditions :

-

Dehydrogenation Agents : DDQ (0.125 mol), triflic acid (0.008 mol).

-

Yield : Total synthesis yield of Finasteride is 24.2%, with this compound forming as a byproduct (~2–5% impurity).

This method leverages cost-effective progesterone and replaces toxic reagents (e.g., benzene selenous anhydride) with DDQ, enhancing safety and scalability.

Catalytic Dehydrogenation of Dihydrofinasteride

Protected Intermediate Synthesis

The US patent US7164022B2 describes dehydrogenating dihydrofinasteride (Formula IV) to produce Finasteride. Introducing a benzoyl protecting group to the amide nitrogen (Formula V) before dehydrogenation minimizes side reactions.

Key Steps :

-

Protection : React dihydrofinasteride with benzoyl chloride in toluene at 25°C.

-

Dehydrogenation : Treat protected dihydrofinasteride with DDQ and triflic acid in methylene chloride.

-

Deprotection : Remove the benzoyl group via alkaline hydrolysis.

Outcomes :

By modifying the catalyst ratio (e.g., reducing DDQ stoichiometry), this method could prioritize this compound formation.

Impurity Profiling and Reference Standard Synthesis

Controlled Stress Testing

Pharmaceutical guidelines mandate impurity profiling to quantify this compound in Finasteride batches. SynThink Chemicals synthesizes it as a reference standard via:

-

Oxidative Degradation : Expose Finasteride to peroxide under acidic conditions to induce 5,6-dehydrogenation.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the impurity.

Analytical Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₃₄N₂O₂ | |

| Purity | >95% (HPLC) | |

| Storage | +4°C, room temperature shipping |

Hydrogenation-Adjusted Synthesis

Partial Hydrogenation of 4-Azaandrostatriene

The Chinese patent’s Step (5) hydrogenates N-tert-butyl-3-carbonyl-4-aza-5-androstene-17β-carboxamide using 10% palladium carbon. Halting hydrogenation prematurely preserves the 5,6 double bond, yielding this compound.

Optimization Parameters :

Analytical Characterization

Q & A

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

- Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and enzyme saturation thresholds. Validate with tissue-specific pharmacokinetic sampling (e.g., prostate, scalp) in rodent models .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.